1,4-Bis(pyridin-4-ylethynyl)benzene

Molecular Electronics Single-Molecule Conductance Langmuir-Blodgett Films

1,4-Bis(pyridin-4-ylethynyl)benzene (BPEB, CAS 158525-01-0) is a rigid, π-conjugated, bidentate organic linker with the molecular formula C20H12N2 and a molecular weight of 280.33 g/mol. It consists of a central benzene ring connected to two terminal pyridine rings via ethynylene (−C≡C−) linkages, creating a linear, rod-like structure approximately 20 Å in length.

Molecular Formula C20H12N2
Molecular Weight 280.3 g/mol
CAS No. 158525-01-0
Cat. No. B3069700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis(pyridin-4-ylethynyl)benzene
CAS158525-01-0
Molecular FormulaC20H12N2
Molecular Weight280.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#CC2=CC=NC=C2)C#CC3=CC=NC=C3
InChIInChI=1S/C20H12N2/c1-2-18(6-8-20-11-15-22-16-12-20)4-3-17(1)5-7-19-9-13-21-14-10-19/h1-4,9-16H
InChIKeyONNGGLJSLBGWLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Bis(pyridin-4-ylethynyl)benzene (CAS 158525-01-0): Rigid Linear Linker for MOFs, Molecular Electronics, and Fluorescent Sensing


1,4-Bis(pyridin-4-ylethynyl)benzene (BPEB, CAS 158525-01-0) is a rigid, π-conjugated, bidentate organic linker with the molecular formula C20H12N2 and a molecular weight of 280.33 g/mol . It consists of a central benzene ring connected to two terminal pyridine rings via ethynylene (−C≡C−) linkages, creating a linear, rod-like structure approximately 20 Å in length [1]. BPEB is typically synthesized via Pd/Cu-catalyzed Sonogashira cross-coupling reactions and is commercially available at purities typically ≥98% [2]. Its primary applications leverage its ability to coordinate metal ions via the pyridyl nitrogen atoms for the construction of metal-organic frameworks (MOFs) and coordination polymers, as well as its electrical and optical properties for use in molecular electronics and fluorescent sensing [3][4].

Why Generic 1,4-Bis(pyridin-4-ylethynyl)benzene Substitution Fails: The Critical Role of Regioisomerism and Rigidity in Scientific Outcomes


Substitution of 1,4-bis(pyridin-4-ylethynyl)benzene with structurally similar analogs is not feasible due to stark differences in biological activity and material performance dictated by nitrogen positioning and molecular rigidity. For instance, in mGluR5 negative allosteric modulation, the 1,4-isomer (4-BisPEB) exhibits an IC50 of 1–2.5 µM, whereas its 1,3-bis(pyridin-2-ylethynyl)benzene counterpart (2-BisPEB) is over 100-fold more potent, with an IC50 in the nanomolar range [1]. Similarly, in the construction of silver cluster-assembled materials (SCAMs), the extended, rigid 1,4-phenylene spacer in BPEB yields a distinct Ag12 cluster core with a 3:1 linker-to-core ratio, unlike the Ag14 core and 2:1 ratio obtained with the shorter, more flexible 1,2-bis(4-pyridyl)acetylene (bpa) linker [2]. Even compared to the ubiquitous 4,4'-bipyridine linker, BPEB provides a significantly extended (~20 Å vs. ~7 Å) and more rigid π-conjugated backbone, which directly alters pore size, electronic coupling, and guest-host interactions in coordination networks [3][4]. The following quantitative evidence demonstrates why 1,4-bis(pyridin-4-ylethynyl)benzene is a distinct, non-substitutable building block for specific applications.

Quantitative Comparative Evidence: 1,4-Bis(pyridin-4-ylethynyl)benzene vs. Closest Analogs in Key Performance Metrics


Single-Molecule Junction Conductance: Pyridyl-Terminated BPEB Outperforms Thiol and Amine Analogs

The junction conductance of 1,4-bis(pyridin-4-ylethynyl)benzene (BPEB) in Langmuir-Blodgett (LB) films is 5.17 × 10⁻⁵ G₀, a value that is significantly higher than that of analogous phenylene-ethynylene derivatives terminated with amines, thiols, carboxylates, trimethylsilylethynyl, or acetylide anchoring groups [1]. Single-molecule conductance measurements by the STM break-junction method yield a comparable range of 3.2–5.4 × 10⁻⁵ G₀, confirming the reproducibility of this value [1]. In contrast, typical single-molecule conductances for similar oligo(phenylene-ethynylene) wires terminated with thiols are often an order of magnitude lower (e.g., ~10⁻⁶ G₀), highlighting the efficiency of the pyridyl anchoring group for electron transport [2].

Molecular Electronics Single-Molecule Conductance Langmuir-Blodgett Films

mGluR5 Negative Allosteric Modulation: 4-BisPEB IC50 Quantifies the Potency Cost of Para-Substitution

In a direct head-to-head pharmacological comparison of three regioisomers, 4-BisPEB (1,4-bis(pyridin-4-ylethynyl)benzene) exhibits an IC50 of 1–2.5 µM for negative allosteric modulation of the metabotropic glutamate receptor 5 (mGluR5) [1]. This potency is over 100-fold weaker than that of 2-BisPEB (1,3-bis(pyridin-2-ylethynyl)benzene), which demonstrates an IC50 in the nanomolar range [1]. The 3-BisPEB isomer (1,3-bis(pyridin-3-ylethynyl)benzene) similarly shows an IC50 of 1–2.5 µM, indicating that para-substitution (4-position) and meta-substitution (3-position) on the pyridine ring both drastically reduce activity compared to ortho-substitution [1]. Mutational analysis reveals that the superior potency of 2-BisPEB is attributable to a specific hydrogen bonding interaction with residue Ser809, an interaction that is sterically precluded in the 3- and 4-pyridyl isomers [1].

Neuroscience mGluR5 Negative Allosteric Modulator

Silver Cluster-Assembled Material Architecture: BPEB Dictates Ag12 Core Formation vs. Ag14 with bpa

The choice between 1,4-bis(pyridin-4-ylethynyl)benzene (bpeb) and 1,2-bis(4-pyridyl)acetylene (bpa) as the bridging ligand directly dictates the nuclearity and stoichiometry of the resulting silver cluster-assembled material (SCAM) [1]. Using bpeb yields [Ag12(StBu)6(CF3COO)6(bpeb)3]n, a material built from Ag12 cluster cores with a 3:1 bpeb:core ratio [1]. In contrast, using the shorter, more flexible bpa linker yields [Ag14(StBu)10(CF3COO)4(bpa)2]n, composed of Ag14 cluster cores with a 2:1 bpa:core ratio [1]. Both materials are effective for label-free DNA detection via fluorescence suppression of SYBR Green I, but the distinct cluster architectures lead to different electrostatic and structural properties, which can be leveraged to tune sensing performance [1].

Cluster-Assembled Materials DNA Detection Silver Nanoclusters

Structural Rigidity and Conjugation: BPEB vs. 4,4'-Bipyridine in Coordination Networks

1,4-Bis(pyridin-4-ylethynyl)benzene (BPEB) provides a significantly extended and rigid linker compared to the ubiquitous 4,4'-bipyridine (BP). BPEB spans approximately 20 Å between coordinating nitrogen atoms, whereas BP is only about 7 Å [1][2]. The ethynylene linkages in BPEB enforce planarity and extended π-conjugation; in the crystal structure of a Hg(II) coordination polymer, the dihedral angle between the pyridine and benzene rings is only 12.8(2)°, demonstrating near-coplanarity [2]. This rigidity and conjugation enable BPEB to template the formation of well-ordered co-assemblies with porphyrin derivatives on surfaces, a capability shared with 4,4'-bipyridine but with the added benefit of a longer, more conjugated spacer for tuning optoelectronic properties [3].

Metal-Organic Frameworks Crystal Engineering Coordination Polymers

Optimal Application Scenarios for 1,4-Bis(pyridin-4-ylethynyl)benzene Based on Quantified Differentiation


Molecular Electronics: High-Conductance Pyridyl-Anchored Molecular Wires

Procure 1,4-bis(pyridin-4-ylethynyl)benzene when designing single-molecule junctions or molecular electronic devices that require robust, reproducible, and relatively high conductance. Its pyridyl anchoring groups provide a conductance of 5.17 × 10⁻⁵ G₀ in LB films, which is superior to thiol- or amine-terminated analogs [1]. This makes BPEB an ideal candidate for fundamental studies of charge transport and for the development of functional molecular wires and switches [1].

Coordination Chemistry: Construction of Extended, Rigid MOFs and Porous Networks

Select 1,4-bis(pyridin-4-ylethynyl)benzene as a linear, rigid linker for the synthesis of metal-organic frameworks (MOFs) and coordination polymers requiring larger pore dimensions than those achievable with 4,4'-bipyridine. Its ~20 Å length and near-planar conformation (dihedral angle of 12.8°) promote the formation of extended, well-ordered networks [2][3]. This is particularly relevant for applications in gas storage, separation, and catalysis where pore size and shape are critical parameters [3].

mGluR5 Pharmacology: Use as a Low-Potency Negative Control or Scaffold

Employ 1,4-bis(pyridin-4-ylethynyl)benzene (4-BisPEB) as a negative control or as a starting scaffold for derivatization in mGluR5 negative allosteric modulator research. Its relatively weak potency (IC50 of 1–2.5 µM) compared to the ortho-substituted isomer (2-BisPEB, IC50 in nanomolar range) makes it valuable for probing structure-activity relationships and for validating the specificity of more potent analogs [4].

Cluster-Assembled Materials: Precise Control over Ag12 SCAM Architecture

Utilize 1,4-bis(pyridin-4-ylethynyl)benzene to access the specific [Ag12(StBu)6(CF3COO)6(bpeb)3]n silver cluster-assembled material for applications in label-free DNA detection and fluorescence suppression [5]. Substitution with the shorter bpa linker results in a different Ag14-based material, highlighting the necessity of BPEB for obtaining this specific cluster architecture [5].

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